Amphotericin B-13C6
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Overview
Description
Amphotericin B-13C6 is a polyene antifungal agent that is labeled with carbon-13 isotopes. It is derived from Streptomyces nodosus and is used primarily in scientific research to study the pharmacokinetics and metabolism of Amphotericin B. This compound is known for its broad-spectrum antifungal activity and is particularly effective against a variety of fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amphotericin B-13C6 is synthesized by incorporating carbon-13 isotopes into the Amphotericin B molecule. The primary method involves the fermentation of Streptomyces nodosus in a medium enriched with carbon-13 labeled substrates. This process ensures that the resulting Amphotericin B contains the desired isotopic label .
Industrial Production Methods
The industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation conditions are optimized to maximize the yield of Amphotericin B while ensuring the incorporation of carbon-13 isotopes. Key factors include the composition of the fermentation medium, temperature, pH, and oxygen levels .
Chemical Reactions Analysis
Types of Reactions
Amphotericin B-13C6 undergoes several types of chemical reactions, including:
Oxidation: Amphotericin B can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the double bonds in the polyene structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of Amphotericin B that retain or enhance its antifungal properties. These derivatives are often used to study the structure-activity relationship of the compound .
Scientific Research Applications
Amphotericin B-13C6 is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of its pharmacokinetics and metabolism. Its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and pathways.
Biology: Helps in understanding the interaction of Amphotericin B with cellular components.
Medicine: Used in the development of new antifungal therapies and in studying drug resistance.
Industry: Employed in the production of labeled compounds for research and development
Mechanism of Action
Amphotericin B-13C6 exerts its antifungal effects by binding irreversibly to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow the leakage of intracellular components, ultimately causing cell death. The molecular targets include ergosterol and other sterols in the fungal cell membrane .
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: The non-labeled version of Amphotericin B.
Amphotericin B lipid complex: A lipid-associated formulation designed to reduce toxicity.
Liposomal Amphotericin B: Another lipid-based formulation with improved pharmacokinetics.
Amphotericin B colloidal dispersion: A formulation aimed at reducing infusion-related reactions.
Uniqueness
Amphotericin B-13C6 is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in research studies. This isotopic labeling provides a significant advantage in studying the pharmacokinetics, metabolism, and mechanism of action of Amphotericin B, making it an invaluable tool in scientific research .
Properties
Molecular Formula |
C47H73NO17 |
---|---|
Molecular Weight |
930.0 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(113C)methyl(2,3,4,5,6-13C5)oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1/i4+1,30+1,41+1,43+1,44+1,46+1 |
InChI Key |
APKFDSVGJQXUKY-KMXRAAAGSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[13C@H]3[13C@H]([13C@H]([13C@@H]([13C@H](O3)[13CH3])O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Origin of Product |
United States |
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